![molecular formula C5H4N4O2 B1370281 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 40769-81-1](/img/structure/B1370281.png)
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Overview
Description
“1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound . It’s a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system . These compounds are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Scientific Research Applications
Synthesis and Chemical Properties
- Solid-phase Parallel Synthesis : The compound has been used in solid-phase parallel synthesis to create nucleoside libraries. This method is significant for synthesizing diverse nucleoside analogs, which are crucial in drug discovery and development (Ramasamy et al., 2005).
- Synthesis of Pyrazolo Derivatives : Researchers have developed methods to synthesize various derivatives of 1H-Pyrazolo[4,3-d]pyrimidine. These derivatives have potential applications in the field of medicinal chemistry, particularly in the synthesis of compounds with potential biological activity (Bratenko et al., 2013).
Biological Activities and Applications
- Antibacterial Activities : Some pyrazolo[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activities. This highlights the compound's role in developing new antibacterial agents (Bazgir et al., 2008).
- Anticancer Assessment : Derivatives of pyrazolo[4,3-d]pyrimidine have been synthesized and assessed for anticancer activity against human breast, liver, and colon carcinoma cell lines. This indicates its potential in cancer research and therapy (Metwally & Deeb, 2018).
Structural Studies and Characterizations
- Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and dimerization properties of isomeric pyrazolo[4,3-d]pyrimidine-based molecules. This is essential for the rational design of new compounds with desired properties (Avasthi et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione are Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It significantly inhibits CDK2, leading to cell cycle arrest . It also inhibits HPK1, which results in enhanced antitumor immunity .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to cell cycle arrest, preventing the proliferation of cancer cells. By inhibiting HPK1, it affects the T-cell receptor signaling pathway, enhancing the immune response against tumor cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies have shown suitable pharmacokinetic properties for similar compounds .
Result of Action
The inhibition of CDK2 by this compound leads to significant cell cycle arrest and apoptosis induction within cancer cells . The inhibition of HPK1 enhances the immune response against tumor cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell cycle progression . The interaction between this compound and CDK2 involves hydrogen bonding with key amino acid residues in the active site of the enzyme, leading to the inhibition of its kinase activity . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to inhibit the growth of several cancer cell lines, including MCF-7, HCT-116, and HepG-2 . By inhibiting CDK2, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CDK2/cyclin A2. The compound fits into the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound may induce changes in gene expression, leading to the activation of apoptotic pathways and the suppression of cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 for extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cancer cells, potentially reducing its efficacy . Degradation products of the compound have also been identified, which may influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound undergoes biotransformation in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins . The presence of specific targeting signals and post-translational modifications may direct this compound to particular subcellular compartments . This localization is essential for the compound’s ability to inhibit CDK2 and exert its cytotoxic effects on cancer cells .
properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40769-81-1 | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




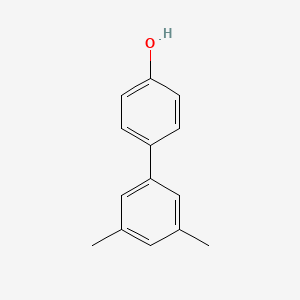

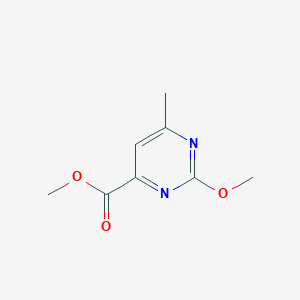
![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)
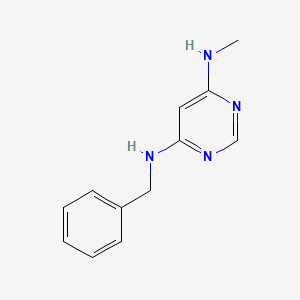
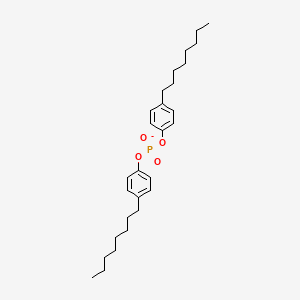
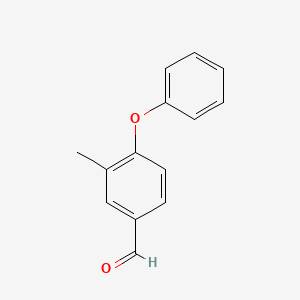
![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
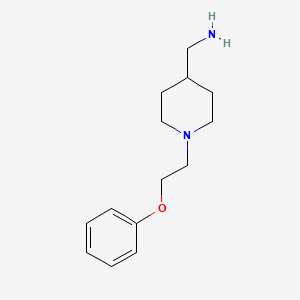
![[1-(2-Phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B1370232.png)
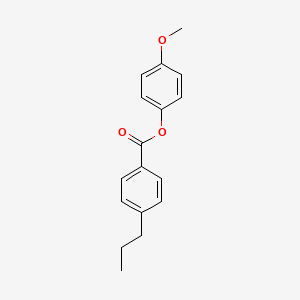
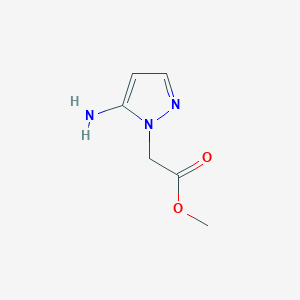
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)